REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:13](#[N:17])[CH2:14][C:15]#[N:16].C1COCC1.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:9][C:8]([C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[C:14]([C:13]#[N:17])[C:15]#[N:16]
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Name
|
|
Quantity
|
93 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
33 g
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Type
|
reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
70 mL
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was immersed in a −30° C.
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Type
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CUSTOM
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Details
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reached −10° C.
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Type
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CUSTOM
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Details
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the bath was removed
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Type
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WAIT
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Details
|
After ca. 14 hr
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Duration
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14 h
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Type
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CONCENTRATION
|
Details
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The bottom layer was concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
dissolved in 400 mL of EtOAc
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Type
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WASH
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Details
|
washed with 10% aqueous citric acid (2×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was mostly dissolved in THF (100 mL)
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Type
|
WAIT
|
Details
|
left 30 min in a freezer
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected with the aid of additional freezer-cold THF
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in EtOAc (400 mL)
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Type
|
WASH
|
Details
|
washed with 1 M H2SO4 (200 mL) and water (200 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried at high vacuum
|
Type
|
CUSTOM
|
Details
|
At this stage, 25 g were isolated
|
Type
|
CUSTOM
|
Details
|
The material was used in the next step without further purification
|
Type
|
ADDITION
|
Details
|
Another 15 g portion of solid of 95% HPLC purity but containing 30 mol % DIPEA
|
Type
|
CUSTOM
|
Details
|
was eventually isolated from the THF filtrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |